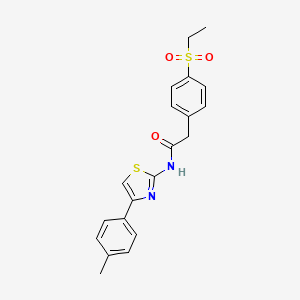

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAXCNHANQDOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for thiazole core assembly. For 4-(p-tolyl)thiazol-2-amine:

Reagents :

- α-Chloro-p-tolyl ketone (1.0 equiv)

- Thiourea (1.2 equiv)

- Ethanol (solvent), reflux at 80°C for 6–8 hours.

Mechanism :

- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloro-ketone.

- Cyclization via elimination of HCl, forming the thiazole ring.

Alternative Methods

- Cook-Heilbron Synthesis : Reacts p-tolyl aminonitrile with carbon disulfide under basic conditions, yielding 2-amino-4-(p-tolyl)thiazole.

- Microwave-Assisted Cyclization : Reduces reaction time to 15–20 minutes with comparable yields (70%).

Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Sulfonation of Phenylacetic Acid Derivatives

Step 1: Thioether Formation

- React 4-bromophenylacetic acid with ethanethiol (1.5 equiv) in DMF, using K₂CO₃ (2.0 equiv) at 60°C for 12 hours.

- Intermediate : 2-(4-(Ethylthio)phenyl)acetic acid (yield: 85%).

Step 2: Oxidation to Sulfonyl

- Treat with hydrogen peroxide (30%, 3.0 equiv) in acetic acid at 0°C → 25°C over 4 hours.

- Product : 2-(4-(Ethylsulfonyl)phenyl)acetic acid (yield: 92%, purity >98% by HPLC).

Amide Coupling: Convergent Synthesis

Carbodiimide-Mediated Coupling

Reagents :

- 4-(p-Tolyl)thiazol-2-amine (1.0 equiv)

- 2-(4-(Ethylsulfonyl)phenyl)acetic acid (1.1 equiv)

- EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

- DIPEA (2.5 equiv) in DMF, 0°C → rt, 12 hours.

Workup :

Uranium/Ghoniem Coupling Agents

HATU Protocol :

- Reactants: Same as above.

- HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF, 0°C → rt, 6 hours.

- Yield : 82% with reduced side products.

Industrial-Scale Considerations

Green Chemistry Adaptations

Continuous Flow Synthesis

- Microreactor systems enable:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 7.18 (d, J = 8.0 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.34 (s, 3H, CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS : m/z calcd for C₂₀H₂₀N₂O₃S₂ [M+H]⁺: 400.51, found: 400.509.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch + EDC | EDC/HOBt, DMF, 12 h | 78 | 98 | Moderate |

| Microwave + HATU | HATU/DIPEA, DMF, 6 h | 82 | 99 | High |

| Continuous Flow | Microreactor, 100°C, 10 min | 75 | 97 | Industrial |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents, while nucleophilic substitution can involve nucleophiles such as amines and thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl and thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

The thiazole ring structure present in this compound is known for its broad spectrum of biological activities, particularly antimicrobial properties. Research indicates that derivatives of thiazole exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antimicrobial activity of thiazole derivatives, including compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide , against several bacterial strains. The results showed that these compounds displayed moderate to significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2a | S. aureus | 31.25 |

| 2b | E. coli | 62.5 |

| 2c | Klebsiella pneumoniae | 125 |

2. Anticancer Potential

The compound's thiazole moiety has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptotic pathways.

- Case Study : In a recent study, thiazole-based compounds demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents . The specific mechanisms involved include the induction of apoptosis and inhibition of tumor growth in vivo.

Biological Research

1. Mechanism of Action

Understanding the mechanism of action of This compound is crucial for its application in drug development. It is believed that this compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways.

- Research Insight : Studies suggest that the compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes . This interaction can lead to altered cellular responses, providing a basis for therapeutic intervention.

Industrial Applications

1. Synthesis of Other Compounds

The unique structural features of This compound make it a valuable intermediate in organic synthesis. Its derivatives can be utilized to create more complex molecules with desired biological activities.

- Synthetic Pathways : The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce various functional groups . This versatility enhances its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The ethylsulfonyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

| Compound Name | Substituent (R) | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Impact |

|---|---|---|---|---|

| 2-(4-(Ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Target) | -SO₂C₂H₅ | Not Reported | ~414.50 (Calculated) | Strong electron-withdrawing |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | -OCH₃ | 289–290 | 422.54 | Electron-donating |

| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) | -Cl | 282–283 | 426.96 | Moderate electron-withdrawing |

| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) | -F | 269–270 | 410.51 | Weak electron-withdrawing |

Key Observations :

Thiazole Ring Modifications

The 4-(p-tolyl)thiazol-2-yl group in the target compound is a common scaffold in MMP inhibitors. Analogs with different aryl substituents include:

| Compound Name | Thiazole Substituent | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) | 4-(4-Methoxyphenyl) | 281–282 | 408.52 |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17) | 4-(4-Methoxyphenyl) | 297–298 | 422.54 |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) | 4-(4-Methoxyphenyl) | 302–303 | 438.54 |

Key Observations :

Acetamide Backbone Variations

The target compound’s acetamide backbone is shared with analogs featuring different heterocycles or substituents:

Key Observations :

- The ethylsulfonyl group in the target compound may offer metabolic stability compared to triazole or propargyloxy groups, which are prone to enzymatic degradation .

- Hybrid structures like compound 11c demonstrate broader biological activity but lower synthetic yields (61%) compared to classical acetamide derivatives .

Key Observations :

- Piperazine-containing analogs (e.g., compound 6) require prolonged reflux (9 hours) but achieve high yields (75–86%), suggesting efficient coupling .

- The ethylsulfonyl group in the target compound may necessitate additional oxidation steps (e.g., sulfonation), which could reduce overall yield compared to simpler derivatives .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may confer various biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(p-tolyl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Anticancer Properties

Recent studies indicate that thiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation through modulation of key signaling pathways related to apoptosis and cell cycle regulation .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | <1.00 |

| This compound | TBD | TBD |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Thiazole derivatives have been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition can potentially lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, thiazole derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds with similar thiazole structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that they could serve as potential leads for antibiotic development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : It might modulate receptor functions by binding to specific sites, influencing cellular signaling pathways.

- Cell Cycle Regulation : By affecting key proteins involved in cell cycle progression, the compound can induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

- Another investigation reported that modifications in the thiazole structure led to enhanced antibacterial activity against resistant strains of bacteria, illustrating the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

- The synthesis involves multi-step organic reactions, including thiazole ring formation followed by acylation. Key steps include:

- Thiazole core construction : Reacting 4-(p-tolyl)thiazol-2-amine with activated acetamide intermediates.

- Sulfonyl group introduction : Coupling 4-(ethylsulfonyl)phenylacetic acid derivatives via amide bond formation.

- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reaction kinetics, with temperature control (60–80°C) and pH monitoring to optimize yields (70–85%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, verifying substituent positions (e.g., ethylsulfonyl and p-tolyl groups).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 436.54 g/mol for C₂₃H₂₀N₂O₃S₂) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

- Anticancer activity : IC₅₀ values in the micromolar range (e.g., 5–20 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines.

- Antimicrobial potential : Moderate inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final acylation step?

- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reactant solubility and reaction rate.

- Catalyst screening : Evaluate coupling agents like HATU or EDCI for amide bond efficiency.

- Temperature gradients : Perform kinetic studies at 50–90°C to identify ideal conditions.

- Real-time monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Q. What strategies are recommended to resolve discrepancies in reported IC₅₀ values across different studies?

- Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hours).

- Control normalization : Include reference drugs (e.g., doxorubicin) to calibrate activity metrics.

- Data triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation assays) .

Q. How does the ethylsulfonyl moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : The sulfonyl group increases solubility in aqueous media (LogP reduction by ~0.5–1.0 units), enhancing bioavailability.

- Target binding : Molecular docking studies suggest sulfonyl oxygen interactions with kinase ATP-binding pockets (e.g., EGFR).

- Metabolic stability : Compare with non-sulfonyl analogs using liver microsome assays to assess CYP450-mediated degradation .

Q. How should stability studies be designed to evaluate this compound under varying pH conditions?

- Buffer systems : Incubate the compound in phosphate buffers (pH 3–10) at 37°C for 24–72 hours.

- Degradation analysis : Use HPLC-MS to identify hydrolysis products (e.g., free acetamide or sulfonic acid derivatives).

- Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.